molecular formula C10H9BrFNO2 B2976348 [3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol CAS No. 501939-46-4

[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol

Cat. No.: B2976348
CAS No.: 501939-46-4
M. Wt: 274.089
InChI Key: SBNGXSCCHPUWFR-UHFFFAOYSA-N
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Description

[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol is a useful research compound. Its molecular formula is C10H9BrFNO2 and its molecular weight is 274.089. The purity is usually 95%.
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Biological Activity

The compound [3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol (CAS: 1270526-08-3) is a synthetic organic compound with significant potential in medicinal chemistry. Its molecular formula is C10H9BrFNO2C_{10}H_{9}BrFNO_{2}, and it has garnered interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

  • Molecular Weight : 274.089 g/mol
  • Purity : Typically ≥ 95%
  • Boiling Point : 154-155 °C
  • Solubility : Soluble in common organic solvents such as ethanol and dimethylformamide .

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets, similar to other isoxazole derivatives. These compounds often exhibit:

  • Antiviral Activity : Potentially inhibiting viral replication.
  • Antimicrobial Activity : Effective against a range of bacteria and fungi.
  • Anti-inflammatory Properties : May modulate inflammatory pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance:

  • Compounds with bromine and fluorine substitutions have shown enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains, indicating strong efficacy .
CompoundMIC (mg/mL)Target Organism
Compound A0.0048Bacillus mycoides
Compound B0.0195Escherichia coli
Compound C0.039Candida albicans

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Isoxazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Preliminary data suggest that similar compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief, making it a candidate for further development in anti-inflammatory therapies .

Case Studies

  • Antibacterial Efficacy :
    A study evaluated a series of isoxazole derivatives for their antibacterial properties. The results indicated that the introduction of electron-withdrawing groups like bromine significantly enhanced the antibacterial activity against E. coli and S. aureus, with some derivatives showing inhibition zones exceeding 20 mm.
  • Anticancer Screening :
    Another research effort focused on the anticancer properties of isoxazole derivatives, revealing that certain modifications led to increased cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Absorption : The compound's solubility in organic solvents suggests good absorption characteristics.
  • Distribution : Lipophilic characteristics may allow effective tissue distribution.
  • Metabolism : Further studies are needed to elucidate metabolic pathways and potential toxicity.

Scientific Research Applications

[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol is a chemical compound with the molecular formula C10H9BrFNO2C_{10}H_9BrFNO_2 and a molecular weight of 274.089. It is also known by other names, including [3-(4-bromo-3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol .

IUPAC Name: [3-(4-bromo-3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol
CAS Numbers: 501939-46-4, 1270526-08-3

Scientific Research Applications

This compound is a useful research compound with a purity of around 95%.

Potential Activities

  • Antiviral Activity It may potentially inhibit viral replication.
  • Antimicrobial Activity It can be effective against a range of bacteria and fungi.
  • Anti-inflammatory Activity

Synthesis of related compounds

The compound is used as a building block for synthesizing other molecules.

  • Isostructural Thiazoles Synthesis: Used in the multistep reaction to synthesize isostructural thiazoles . Intermediates like 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one and 5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide are involved .
  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate Synthesis: Allylic alcohol is used for the synthesis of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, involving sulfonylation and 1,3-dipolar cycloaddition .

Properties

IUPAC Name

[3-(4-bromo-3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO2/c11-8-2-1-6(3-9(8)12)10-4-7(5-14)15-13-10/h1-3,7,14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNGXSCCHPUWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC(=C(C=C2)Br)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-3-fluoro-benzaldehyde oxime (55.7 g, 265.3 mmol) and ally alcohol (44 ml) were added to tetrahydrofuran (300 ml) and then bleach (1791 ml) was added. The reaction was stirred for four hours followed by extraction with tetrahydrofuran (2×200 ml). The organic layers were combined, dried over sodium sulfate, and concentrated in vacuo to give the desired product (66 g).
Name
4-Bromo-3-fluoro-benzaldehyde oxime
Quantity
55.7 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

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